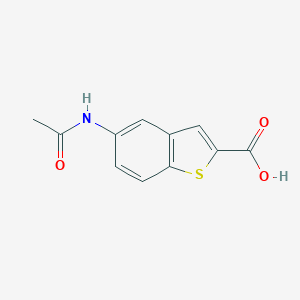

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzothiophenes, which contain a benzene ring fused to a thiophene ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of antiallergic activities.

Synthesis Analysis

The synthesis of related 2-carboxylic acids derivatives has been reported, where the starting materials such as 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one are used to produce novel compounds with potential antiallergic properties . Although the exact synthesis of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is not detailed, the methodologies applied to similar structures involve key steps that could be adapted for its synthesis. For instance, the use of L-serine as a starting material in the synthesis of a functionalized cyclohexene skeleton demonstrates the utility of amino acids in constructing complex organic molecules . Additionally, the reductive cleavage of acetylamino-thiophenecarboxylic acids using sodium in liquid ammonia suggests a method for ring-opening and functional group transformation that could be relevant .

Molecular Structure Analysis

The molecular structure of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid would consist of a benzothiophene core with an acetylamino group at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups indicates potential sites for further chemical modification and the possibility of engaging in hydrogen bonding, which could influence its biological activity. The absolute configurations of key intermediates in related syntheses have been confirmed by two-dimensional NMR studies, which are crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid can be inferred from related compounds. The action of alkali metals in liquid ammonia on substituted thiophenes has been shown to lead to the formation of mercaptoalkenoic acid salts, which can be further transformed into alkylthio-ketoalkanoic acids . This suggests that the acetylamino group in the compound of interest could undergo similar reductive cleavage reactions, potentially yielding new derivatives with different chemical and biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid are not provided, the properties of similar compounds can offer insights. The solubility, melting point, and stability of the compound would be influenced by the presence of the acetylamino and carboxylic acid groups. The compound's ability to inhibit rat passive cutaneous anaphylaxis suggests it has bioactive properties, which could be related to its physical and chemical characteristics . The moderate oral activity of a related potassium salt indicates that the ionic form of such compounds may also have significant pharmacological effects .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole, showcased potential antibacterial activity against various microorganisms. This study highlights the chemical versatility and potential of benzothiazole derivatives for developing antimicrobial agents (Chavan & Pai, 2007).

- Research on ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives has shown promising biological activity, indicating the potential of benzothiophene derivatives as antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Immunotropic Activity

- New amides of 5‐Acylamino‐3‐Methyl‐4‐Isothiazolecarboxylic Acid were synthesized, with some derivatives showing activity in immunological responses. This research provides insight into the role of acylamino derivatives in modulating immune responses (Lipnicka et al., 2005).

Crystal Structure and Pharmacological Applications

- The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, offering insights into its complex arrangement and potential pharmacological applications. This study emphasizes the importance of structural analysis in understanding the pharmacological potential of benzothiophene derivatives (Dugarte-Dugarte et al., 2021).

Anti-inflammatory Agents

- The conversion of 5-Aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and subsequent treatment with various amines has led to C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This study showcases the therapeutic potential of benzothiophene derivatives in treating inflammation (Radwan et al., 2009).

Propiedades

IUPAC Name |

5-acetamido-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGPANAMFPFCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)